2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Description
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 4-fluorophenyl group at the 5-position and an N-(3-phenylpropyl)acetamide moiety. Although direct pharmacological data for this compound are absent in the provided evidence, structurally related acetamides exhibit anticancer, herbicidal, or agrochemical activities, suggesting plausible applications for further investigation .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-10-8-16(9-11-17)19-13-18(23-25-19)14-20(24)22-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPYZIWIGUYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide typically involves the following steps:
Synthesis of 4-fluorophenylglycine: This intermediate is prepared by reacting 4-fluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.
Formation of the Oxazole Ring: The 4-fluorophenylglycine is then reacted with ethyl chloroacetate in the presence of sodium hydroxide and acetic acid.
Industrial Production Methods
While the detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring and fluorophenyl group contribute to its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous acetamide derivatives are highlighted below. Key comparisons focus on substituent effects, biological activity, and synthesis routes.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences: The target compound contains a 1,2-oxazole ring, which is less electron-deficient than the 1,3,4-thiadiazole in flufenacet . Aliabadi’s derivatives (e.g., thiadiazole-containing acetamides) demonstrate anticancer activity, suggesting that replacing the isoxazole with a thiadiazole could shift utility toward cytotoxicity .
Substituent Effects: Fluorophenyl vs. Hydroxyphenyl/Aminophenyl: The 4-fluorophenyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to hydroxyl or amino groups in 30005 and 30007, which may require protective strategies during synthesis .
Synthetic Routes: Acetamide derivatives like 30005 and 30007 are synthesized via nitro-group reduction (using Zn/HCl) or functional group interconversion, whereas flufenacet involves thiadiazole coupling . The target compound’s synthesis likely requires isoxazole ring formation, possibly via cycloaddition or condensation of nitrile oxides with enolates.
Biological Activity :
- While Aliabadi’s fluorophenyl-acetamides show cytotoxicity (IC₅₀ values in µM range against cancer cells), the target compound’s isoxazole core may modulate selectivity due to distinct hydrogen-bonding interactions .
- Flufenacet ’s herbicidal activity underscores the role of trifluoromethyl-thiadiazole in disrupting plant lipid biosynthesis, a mechanism unlikely in the target compound due to structural divergence .
Biological Activity
The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic organic molecule belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 294.34 g/mol
- LogP (Partition Coefficient) : 4.5, indicating moderate lipophilicity.
The presence of the 4-fluorophenyl and oxazole moieties suggests potential interactions with various biological targets, particularly in the context of analgesic and anti-inflammatory activities.
Analgesic Activity
Research indicates that compounds containing oxazole rings exhibit significant analgesic properties. A study on similar oxazole derivatives demonstrated their efficacy in pain management through various pharmacological tests such as the writhing test and hot plate test . The results showed that these compounds could effectively reduce pain responses, suggesting a mechanism involving inhibition of pain pathways, possibly through modulation of cyclooxygenase (COX) enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC values for some derivatives were reported to be lower than that of celecoxib, a standard anti-inflammatory drug . This suggests that the compound may also possess significant anti-inflammatory properties.
The proposed mechanism of action for this compound involves:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
- Interaction with TRPV1 Channels : Some studies suggest that oxazole derivatives may act as antagonists to TRPV1 channels, which are involved in pain sensation .
Study 1: Analgesic and Toxicity Assessment
A study evaluated several oxazolone derivatives for their analgesic activity and acute toxicity using mice models. The findings indicated that while these compounds exhibited strong analgesic effects, they also demonstrated low toxicity levels as assessed by histopathological examinations . This suggests a favorable safety profile for further development.
| Compound | Analgesic Activity (IC50 μM) | Acute Toxicity (LD50 mg/kg) |
|---|---|---|
| Compound A | 0.024 | >200 |
| Compound B | 0.019 | >200 |
| This compound | TBD | TBD |
Study 2: Molecular Docking Simulations
Molecular docking studies have been conducted to predict the binding affinities of oxazole derivatives against COX enzymes and other targets involved in pain and inflammation. These simulations indicated that certain structural modifications could enhance binding efficacy and potency against these targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
